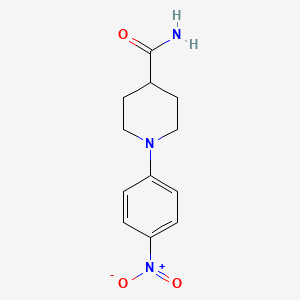

1-(4-Nitrophenyl)piperidine-4-carboxamide

Description

Significance of the Piperidine (B6355638) Carboxamide Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry and chemical biology. This term is used for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug discovery. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a conformationally constrained, three-dimensional structure that can be strategically modified to orient substituents for optimal interaction with protein binding sites.

The carboxamide functional group (-CONH₂) is a crucial feature, as it is a bioisostere of the peptide bond. It can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological macromolecules like enzymes and receptors. This ability to mimic peptide interactions, combined with the structural rigidity of the piperidine ring, makes the piperidine carboxamide scaffold a frequent component in the design of novel therapeutic agents.

Overview of Substituted Piperidine Carboxamide Derivatives in Academic Research

The versatility of the piperidine carboxamide scaffold has led to its incorporation into a wide array of derivatives investigated in academic research for various therapeutic applications. These studies highlight the scaffold's adaptability and broad biological potential.

For instance, research has been conducted on piperidine-4-carboxamide derivatives as potential dopamine (B1211576) reuptake inhibitors, analgesics, and antibacterial agents. researchgate.net In one study, sulfonamide and amide derivatives of piperidine-4-carboxamide were synthesized and evaluated in mice, demonstrating the scaffold's utility in developing central nervous system agents and anti-infectives. researchgate.net Another area of active investigation involves the design of these derivatives as enzyme inhibitors. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA), particularly cancer-related isoforms hCA IX and XII. nih.gov

Furthermore, novel piperidine-derived thiosemicarbazones have been synthesized and evaluated as inhibitors of dihydrofolate reductase, an important target in cancer and microbial chemotherapy. nih.gov These examples underscore the broad spectrum of biological targets that can be modulated by molecules containing the piperidine carboxamide core, driving its continued exploration in academic and industrial research.

Rationale for Dedicated Research on 1-(4-Nitrophenyl)piperidine-4-carboxamide within Chemical Science

Dedicated research into this compound is justified by its unique combination of three key structural components: the proven piperidine-4-carboxamide pharmacophore, the N-aryl substitution pattern, and the specific 4-nitrophenyl group.

The 1-aryl piperidine structure is a common motif in pharmacologically active compounds. The direct attachment of an aromatic ring to the piperidine nitrogen significantly influences the molecule's electronic properties and spatial conformation. The 4-nitrophenyl group, in particular, serves several strategic purposes. The nitro group is strongly electron-withdrawing, which can modulate the basicity of the piperidine nitrogen and influence ligand-receptor interactions.

From a synthetic chemistry perspective, the nitro group is highly valuable. It can be readily reduced to an amine, providing a chemical handle for further derivatization. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's biological activity. The parent compound, 1-(4-nitrophenyl)piperidine (B1293623), is a known building block used in the synthesis of pharmaceuticals and other research chemicals. lookchem.com Therefore, this compound serves as both a potential bioactive compound in its own right and a key intermediate for the synthesis of more complex molecules. The investigation of isomers, such as N-(2′-nitrophenyl)piperidine-2-carboxamides, which have shown antibacterial properties, further supports the exploration of this compound class. researchgate.net

Data on Related Compounds

While specific research findings on this compound are not extensively detailed in publicly available literature, data for its core precursors and analogous structures are well-documented. The following tables provide physical and chemical properties for the 1-(4-nitrophenyl)piperidine core and showcase the biological activity of representative piperidine-4-carboxamide derivatives.

Table 1: Physicochemical Properties of the Precursor 1-(4-Nitrophenyl)piperidine This table displays data for a key structural component of the title compound.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | lookchem.comchemscene.com |

| Molecular Weight | 206.24 g/mol | lookchem.comchemscene.com |

| Melting Point | 104-106 °C | lookchem.com |

| Boiling Point | 363.5 °C at 760 mmHg | lookchem.com |

| Topological Polar Surface Area (TPSA) | 46.38 Ų | chemscene.com |

| logP (Predicted) | 2.5851 | chemscene.com |

Table 2: Examples of Biologically Active Piperidine-4-Carboxamide Derivatives in Research This table highlights the diverse therapeutic targets of the broader structural class.

| Derivative Class | Target Enzyme/Receptor | Potential Application | Source(s) |

|---|---|---|---|

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (hCA) IX & XII | Anticancer | nih.gov |

| Sulfonamide derivatives of piperidine-4-carboxamide | Dopamine Transporter | CNS Disorders, Analgesia | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDRLSLGWHAFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Nitrophenyl Piperidine 4 Carboxamide and Analogues

Strategies for Piperidine (B6355638) Carboxamide Core Synthesis

The construction of the fundamental piperidine-4-carboxamide scaffold is a critical initial phase. This can be achieved through various synthetic routes, including classical condensation reactions and more streamlined one-pot procedures.

Condensation Reactions and Amide Coupling Techniques

The formation of the amide bond in the piperidine-4-carboxamide core is a pivotal step, typically accomplished by coupling piperidine-4-carboxylic acid with an appropriate amine. This transformation requires the activation of the carboxylic acid, a process facilitated by a wide array of coupling reagents. nih.govluxembourg-bio.com

Commonly employed reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions like racemization. nih.govnih.govpeptide.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and a urea (B33335) byproduct. luxembourg-bio.com

Other effective coupling systems include phosphonium (B103445) reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents are known for their high efficiency and are frequently used in both solution-phase and solid-phase synthesis. peptide.com A general protocol for these couplings involves dissolving the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govacgpubs.org

| Coupling Reagent System | Additive(s) | Base (Typical) | Solvent (Typical) | Key Features |

| EDC (or DCC) | HOBt | DIPEA, Et3N | DCM, DMF, MeCN | Widely used, cost-effective. HOBt suppresses racemization. nih.govacgpubs.org |

| HATU | None | DIPEA | DMF | Highly efficient, often used for challenging couplings. |

| PyBOP | None | DIPEA | DCM, DMF | Phosphonium-based, effective for sterically hindered substrates. |

| CDI | None | Et3N | THF, DCM | Carbonyldiimidazole-based, useful for forming active imidazolide (B1226674) intermediates. nih.gov |

This table summarizes common amide coupling systems used in the synthesis of carboxamides.

One-Pot Synthetic Procedures for Piperidine Ring Construction

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot procedures for constructing complex heterocyclic systems like the piperidine ring. mdpi.comresearchgate.net These methods often involve multicomponent reactions (MCRs) or tandem sequences that form multiple bonds in a single synthetic operation, thereby avoiding the isolation of intermediates. nih.gov

One such strategy involves a tandem protocol that integrates amide activation, reduction, and intramolecular nucleophilic substitution from acyclic halogenated amide precursors. mdpi.comresearchgate.net For example, a secondary amide can be activated with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), followed by reduction of the resulting intermediate with a hydride source (e.g., NaBH4) and subsequent intramolecular cyclization to form the piperidine ring. mdpi.com This approach offers a mild, metal-free route to various N-substituted piperidines. mdpi.comresearchgate.net

Another powerful approach is the four-component condensation reaction. This method can assemble functionalized piperid-4-ones, key precursors to piperidine-4-carboxamides, from simple starting materials like an aromatic aldehyde, an amine, and a β-keto ester in a single step. york.ac.uk The resulting piperidone can then be further elaborated to the desired carboxamide.

Functionalization and Derivatization Approaches for 1-(4-Nitrophenyl)piperidine-4-carboxamide

Once the piperidine-4-carboxamide core is established, further modifications can be made to synthesize the target compound and its analogues. These modifications primarily involve substitutions on the piperidine nitrogen and the aromatic rings.

N-Substitution Strategies on the Piperidine Nitrogen Atom

The introduction of the 4-nitrophenyl group onto the piperidine nitrogen is a key step in the synthesis of the title compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

In the SNAr approach, the piperidine-4-carboxamide acts as a nucleophile, displacing a leaving group (commonly a halogen, such as fluorine or chlorine) from an activated aromatic ring like 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. These reactions are generally performed in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF, often in the presence of a base like potassium carbonate (K2CO3) to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

Alternatively, copper-catalyzed Ullmann-type or palladium-catalyzed Buchwald-Hartwig amination reactions provide powerful and general methods for N-arylation. These cross-coupling reactions can join piperidine-4-carboxamide with aryl halides (e.g., 1-bromo-4-nitrobenzene) under milder conditions than traditional SNAr reactions and tolerate a wider range of functional groups. A typical Ullmann reaction might involve heating the piperidine, an aryl halide, a copper(I) catalyst (e.g., CuI), a ligand, and a base in a suitable solvent.

| Reaction Type | Arylating Agent | Catalyst/Reagents | Base | Solvent |

| SNAr | 1-Fluoro-4-nitrobenzene | None | K2CO3 | DMSO, DMF |

| Ullmann Coupling | 1-Bromo-4-nitrobenzene | CuI, Ligand | K2CO3, Cs2CO3 | DMF, Toluene |

| Buchwald-Hartwig | 1-Bromo-4-nitrobenzene | Pd Catalyst, Ligand | NaOtBu, K3PO4 | Toluene, Dioxane |

This table outlines common methods for the N-arylation of piperidines.

Aromatic Ring Substitutions and Modifications on the Phenyl and Nitrophenyl Moieties

Further derivatization can be achieved by modifying the aromatic rings of the molecule. A primary transformation for the 4-nitrophenyl group is the reduction of the nitro moiety to an amine. This conversion dramatically alters the electronic properties of the ring and provides a synthetic handle for further functionalization.

The reduction can be accomplished using various methods, with the choice of reagent depending on the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl2) in acidic media, iron (Fe) powder in acetic acid, or sodium borohydride (B1222165) in the presence of a transition metal complex also provide mild and selective reduction of the nitro group to the corresponding aniline. commonorganicchemistry.comjsynthchem.com The resulting 4-aminophenyl derivative can then be used in subsequent reactions, such as acylation, sulfonylation, or diazotization, to generate a wide array of analogues.

| Reagent/System | Conditions | Key Features |

| H2, Pd/C | H2 atmosphere, RT, MeOH/EtOH | High efficiency, but may reduce other functional groups. commonorganicchemistry.com |

| Fe / AcOH | Acetic Acid, heat | Mild, tolerates many functional groups. commonorganicchemistry.com |

| SnCl2 / HCl | Concentrated HCl, EtOH | Classical method, effective and selective. commonorganicchemistry.com |

| NaBH4 / Ni(PPh3)4 | EtOH, RT | Mild conditions, avoids acidic or high-pressure setups. jsynthchem.com |

This table presents common reagents for the reduction of aromatic nitro groups.

Introduction of Sulfonyl and Benzoyl Moieties

To create structural analogues, the 4-nitrophenyl group on the piperidine nitrogen can be replaced with other functionalities, such as sulfonyl and benzoyl moieties. These groups are readily introduced by reacting piperidine-4-carboxamide with the corresponding sulfonyl chloride or benzoyl chloride. ontosight.airesearchgate.netnih.gov

The synthesis of 1-benzoylpiperidine-4-carboxamide (B2967361) analogues is typically achieved by treating piperidine-4-carboxamide with a substituted benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like DCM. ontosight.airesearchgate.netnih.gov This acylation reaction proceeds readily to form the N-benzoyl derivative.

Similarly, 1-(benzenesulfonyl)piperidine-4-carboxamide analogues can be prepared by reacting the piperidine-4-carboxamide with a substituted benzenesulfonyl chloride. nih.govnih.gov This sulfonylation reaction is also carried out in the presence of a base to neutralize the HCl generated during the reaction. These reactions allow for the introduction of a wide variety of substituted aryl rings at the piperidine nitrogen, facilitating the exploration of how these different groups impact the molecule's properties. nih.govnih.gov

Chiral Synthesis and Stereoselective Approaches for Piperidine Carboxamide Derivatives

The asymmetric synthesis of piperidine derivatives, including those with a carboxamide functional group, is of significant interest due to the prevalence of the chiral piperidine motif in pharmaceuticals and natural products. dicp.ac.cnnih.gov Strategies to achieve stereocontrol can be broadly categorized into several approaches: catalyst-controlled C-H functionalization, asymmetric cyclization reactions, the use of chiral building blocks, and kinetic resolution of racemic mixtures.

Catalyst-Controlled Stereoselective Synthesis

Modern synthetic methods increasingly rely on chiral catalysts to induce enantioselectivity. Rhodium and copper catalysts, in particular, have been employed to achieve site-selective and stereoselective functionalization of piperidine precursors.

One advanced strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. nih.gov This multi-step process involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov A final reduction step yields the chiral piperidine. nih.gov

Another powerful technique is the catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This method uses a chiral copper catalyst to mediate an intramolecular hydrogen atom transfer (HAT) via a radical relay mechanism. nih.gov The resulting δ-amino nitriles can then be cyclized to form a variety of chiral piperidines. nih.govnih.gov This approach represents a novel (5+1) synthetic disconnection for constructing the piperidine ring from simple linear amines. nih.gov

Furthermore, direct C-H functionalization of a pre-existing piperidine ring can be controlled by specific catalyst and substrate combinations. For instance, different chiral dirhodium tetracarboxylate catalysts can direct arylation to the C2 or C4 positions of the piperidine ring with varying degrees of stereoselectivity, depending on the N-protecting group. nih.gov

| N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | Variable | Variable |

| N-Bs | Rh₂(R-TPPTTL)₄ | 29:1 to >30:1 | 52–73% |

Asymmetric Cyclization and Annulation

Stereoselective cyclization reactions are a cornerstone for constructing the chiral piperidine scaffold. A modular, one-pot synthesis of piperidin-4-ols has been developed involving a sequence of gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step and allows for the synthesis of N-unsubstituted piperidines, which can be further derivatized. nih.gov

Another approach involves a rhodium-catalyzed reductive transamination that prepares chiral piperidines from simple pyridinium (B92312) salts with high diastereo- and enantioselectivity. dicp.ac.cn This reaction introduces a chiral primary amine under reducing conditions, which replaces the nitrogen of the pyridinium salt while inducing chirality on the newly formed piperidine ring. researchgate.net

Organocatalysis also provides a powerful route. For example, chiral phosphoric acid has been used to catalyze the reaction between 3-vinyl indoles and imino esters, yielding 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with up to 99% ee. nih.gov

Kinetic Resolution

For racemic mixtures of piperidine derivatives, kinetic resolution offers a viable path to obtaining enantioenriched products. This strategy involves using a chiral reagent or catalyst that reacts preferentially with one enantiomer over the other. An effective kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the chiral base system of n-BuLi and (−)-sparteine. acs.org This process selectively deprotonates one enantiomer, allowing for its separation or subsequent functionalization, yielding products with high enantiomeric ratios. acs.org

| Aryl Group | Recovered Starting Material (er) | Product (er) |

|---|---|---|

| Phenyl | 98:2 | 98:2 |

| 4-Fluorophenyl | 97:3 | 98:2 |

| 4-Chlorophenyl | 97:3 | 98:2 |

| 4-Bromophenyl | 98:2 | 99:1 |

Advanced Spectroscopic and Analytical Characterization of 1 4 Nitrophenyl Piperidine 4 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(4-Nitrophenyl)piperidine-4-carboxamide derivatives. ¹H and ¹³C NMR spectra provide information on the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 1-(4-nitrophenyl)piperidine (B1293623) derivative exhibits characteristic signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the nitrophenyl ring typically appear as two distinct doublets in the downfield region (around δ 7.0-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the piperidine ring resonate in the upfield region (around δ 1.5-4.0 ppm), with their chemical shifts and multiplicities being influenced by their axial or equatorial positions and their proximity to the nitrogen atom and the carboxamide group. The amide protons (-CONH₂) usually appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the 4-nitrophenyl group show signals in the downfield region (δ 110-160 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the piperidine ring typically resonate in the range of δ 25-60 ppm. The carbonyl carbon of the carboxamide group is also readily identifiable by its characteristic chemical shift in the range of δ 170-180 ppm.

Table 1: Representative ¹H NMR Spectral Data for a 1-(4-Nitrophenyl)piperidine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | 8.15 | d | 9.2 |

| Ar-H (meta to NO₂) | 7.05 | d | 9.2 |

| Piperidine-H (axial) | 1.80-1.95 | m | - |

| Piperidine-H (equatorial) | 2.05-2.20 | m | - |

| Piperidine-H (adjacent to N) | 3.80-3.95 | m | - |

| CH (carboxamide) | 2.40-2.55 | m | - |

| NH₂ | 7.30 (br s), 7.85 (br s) | br s | - |

Table 2: Representative ¹³C NMR Spectral Data for a 1-(4-Nitrophenyl)piperidine Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxamide) | 175.5 |

| C-NO₂ | 155.0 |

| C-N (aromatic) | 140.0 |

| Ar-CH (ortho to NO₂) | 125.0 |

| Ar-CH (meta to NO₂) | 113.0 |

| Piperidine-C (adjacent to N) | 50.0 |

| Piperidine-CH | 42.0 |

| Piperidine-CH₂ | 28.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies include:

N-H stretching: The amide group exhibits two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine ring appear in the 2950-2850 cm⁻¹ region.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is typically found in the range of 1680-1630 cm⁻¹.

N-O stretching: The nitro group (NO₂) shows two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net

C-N stretching: The C-N stretching vibrations of the aromatic amine and the amide group are observed in the 1350-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400-3100 | Medium-Strong |

| Aromatic (C-H) | Stretching | 3100-3000 | Medium |

| Aliphatic (C-H) | Stretching | 2950-2850 | Medium |

| Amide (C=O) | Stretching | 1680-1630 | Strong |

| Nitro (N-O) | Asymmetric Stretching | 1530-1500 | Strong |

| Nitro (N-O) | Symmetric Stretching | 1350-1330 | Strong |

| Aromatic (C=C) | Stretching | 1600-1450 | Medium |

| Amide (N-H) | Bending | 1620-1590 | Medium |

Mass Spectrometry (MS) Techniques (EIMS, ESI-MS, FAB-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 1-(4-nitrophenyl)piperidine shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak would be expected, along with fragment ions resulting from the cleavage of the piperidine ring, the loss of the carboxamide group, and the fragmentation of the nitrophenyl moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. This technique is well-suited for confirming the molecular weight of this compound derivatives.

Fast Atom Bombardment (FAB-MS): FAB-MS is another soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a beam of high-energy atoms. Similar to ESI-MS, it is effective in generating molecular ions with little fragmentation, thus providing clear molecular weight information.

Table 4: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key Ions (m/z) | Information Provided |

|---|---|---|---|

| EIMS | Hard | [M]⁺, fragments from piperidine ring cleavage, loss of -CONH₂, loss of -NO₂ | Molecular weight and structural fragmentation pattern |

| ESI-MS | Soft | [M+H]⁺, [M+Na]⁺ | Accurate molecular weight |

| FAB-MS | Soft | [M+H]⁺, [M+matrix]⁺ | Molecular weight confirmation |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. For a pure sample of this compound (C₁₂H₁₅N₃O₃), the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should be in close agreement with the theoretically calculated values. This analysis provides crucial evidence for the compound's empirical formula and purity. nih.gov

Table 5: Elemental Analysis Data for this compound (C₁₂H₁₅N₃O₃)

| Element | Theoretical % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 57.82 | 57.80 ± 0.4 |

| Hydrogen (H) | 6.07 | 6.10 ± 0.4 |

| Nitrogen (N) | 16.86 | 16.85 ± 0.4 |

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain detailed information about bond lengths, bond angles, and conformational features of the molecule. This technique provides definitive proof of the molecular structure and can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov The crystal structure of related piperidine derivatives has been studied, revealing details about the conformation of the piperidine ring and the orientation of its substituents. nih.gov

Potentiometric Titration for Dissociation Constant (pKa) Determination

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound. The pKa value is a measure of the acidity or basicity of a molecule and is a critical parameter in understanding its behavior in solution, including its solubility and absorption characteristics. For this compound, the basicity of the piperidine nitrogen can be determined by titrating a solution of the compound with a standard acid and monitoring the pH change. The pKa can be calculated from the pH at the half-equivalence point of the titration curve. who.intnih.gov The pKa values for various phenacyl-piperidine derivatives have been determined to be in the range of 5.8-8.2. who.int

Molecular Interactions and Biological Activities of 1 4 Nitrophenyl Piperidine 4 Carboxamide Analogues

Enzyme Inhibition Mechanisms and Target Identification

Anaplastic Lymphoma Kinase (ALK) Inhibition

Analogues of 1-(4-nitrophenyl)piperidine-4-carboxamide have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers. A notable example is piperidine (B6355638) carboxamide 1, which was discovered through high-throughput screening and demonstrated an IC50 value of 0.174 μM in an ALK enzyme assay. nih.gov X-ray cocrystal structures of this compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, providing access to an extended hydrophobic pocket. nih.gov Structure-activity relationship (SAR) studies have focused on optimizing both the right- and left-hand sides of the molecule to enhance potency and selectivity over other kinases like insulin-like growth factor-1 receptor (IGF1R). nih.gov

| Compound | Target Enzyme | IC50 (µM) | Key Findings |

| Piperidine carboxamide 1 | Anaplastic Lymphoma Kinase (ALK) | 0.174 | Binds to an unusual DFG-shifted conformation of the ALK kinase domain. |

Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, a cysteine protease involved in bone resorption. mostwiedzy.pl Within a series of these analogues, compound H-9 emerged as a particularly potent inhibitor, with an IC50 value of 0.08 µM. mostwiedzy.pl Molecular docking studies have indicated that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K. mostwiedzy.pl The anti-bone resorption effects of H-9 were found to be comparable to MIV-711, a known cathepsin K inhibitor. mostwiedzy.pl Structure-activity relationship studies revealed that electron-withdrawing groups at the R1 position of the piperidine ring generally led to higher potency. mostwiedzy.pl

| Compound | Target Enzyme | IC50 (µM) | Key Findings |

| H-9 | Cathepsin K | 0.08 | Exhibits potent inhibition and anti-bone resorption effects comparable to MIV-711. |

| H-7 | Cathepsin K | - | A chloro substituent at the 4-position of the benzyl (B1604629) group was favorable for activity. |

| H-10 | Cathepsin K | - | A bromo substituent showed slightly less activity compared to the chloro substituent. |

Human Carbonic Anhydrase (hCA) Inhibition

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov Several of these sulfonamide-based analogues demonstrated inhibitory activity in the low nanomolar range and exhibited selectivity against the cytosolic isoform hCA II, as well as the tumor-associated isoforms hCA IX and XII. researchgate.netnih.gov Notably, compounds 11 and 15 were identified as the most potent inhibitors from the piperazino- and benzylamino-based series, respectively. researchgate.net Docking and molecular dynamics studies suggest that the high selectivity of compound 11 towards the tumor-associated hCA isoforms is due to its ability to form favorable interactions within the active sites of hCA IX and hCA XII. researchgate.net

| Compound | Target Enzyme | Ki (nM) | Key Findings |

| 11 | hCA IX | - | Highly potent and selective inhibitor of tumor-associated hCA isoforms. |

| 15 | hCA IX | - | Most potent inhibitor from the benzylamino-based series. |

| 6 | hCA IX | 0.9 | Sub-nanomolar inhibition of the cancer-related isoform. |

| 16 | hCA IX | 0.8 | Sub-nanomolar inhibition of the cancer-related isoform. |

| 20 | hCA IX | 0.9 | Sub-nanomolar inhibition of the cancer-related isoform. |

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer agents. researchgate.net While a direct investigation of this compound analogues as IMPDH inhibitors was not found in the reviewed literature, various other heterocyclic compounds have been explored for this purpose. For instance, mycophenolic acid and its derivatives are well-known IMPDH inhibitors. nih.gov Additionally, research into novel IMPDH inhibitors has explored a range of scaffolds, including thiophene (B33073) carboxamides. For example, N-thiophenylnicotinamide analogues have been shown to be metabolized into potent IMPDH inhibitors. nih.gov The exploration of diverse chemical scaffolds continues in the search for potent and selective IMPDH inhibitors.

Farnesyltransferase (FTase) Inhibition

A novel series of piperidine derivatives has been identified as potent inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, including the Ras protein. Starting from a lead compound discovered from a combinatorial library, systematic medicinal chemistry studies led to the development of highly potent FTase inhibitors. It was found that all four substituents on the piperidine core play a crucial role in the inhibitory activity. A significant 10-fold increase in potency was observed when the piperidine-2-one core was replaced with a piperidine core. The (+)-enantiomers of these compounds were found to be more potent, with compound (+)-8 exhibiting an IC50 of 1.9 nM. These compounds act as Ras competitive inhibitors.

| Compound | Target Enzyme | IC50 (nM) | Key Findings |

| (+)-8 | Farnesyltransferase (FTase) | 1.9 | Potent, Ras competitive inhibitor with the (+)-enantiomer showing higher activity. |

Alpha-Amylase Enzyme Modulation

Piperidine-substituted chalcones have been synthesized and evaluated for their inhibitory activity against α-amylase, an enzyme that plays a role in carbohydrate digestion. researchgate.net A variety of these compounds demonstrated α-amylase inhibition with IC50 values ranging from 9.86 to 35.98 μM, which is comparable to the standard drug acarbose. researchgate.net Docking studies have suggested that these compounds interact with the catalytic site of the enzyme. researchgate.net The piperidinyl-substituted chalcone (B49325) scaffold has emerged as a promising lead for the development of new α-amylase inhibitors. researchgate.net

| Compound Series | Target Enzyme | IC50 Range (µM) | Key Findings |

| Piperidinyl-substituted chalcones | Alpha-Amylase | 9.86 - 35.98 | All tested compounds showed inhibitory activity comparable to acarbose. |

General Enzyme Binding Mechanisms

The binding of this compound analogues to enzymes is a critical aspect of their pharmacological profile. While a universal binding mechanism is not applicable across all enzymes, studies on related structures provide insights into potential interactions. For instance, the piperidine-4-carboxamide (P4C) scaffold has been identified as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). These compounds target DNA gyrase, an essential bacterial enzyme. In silico docking studies suggest that P4Cs share a similar binding mode to the known NBTI gepotidacin (B1671446). nih.gov The proposed mechanism involves the intercalation of a part of the molecule into the DNA, while another part of the molecule is positioned at the interface between two GyrA subunits of the DNA gyrase. nih.gov Specifically, the 1,5-naphthyridine (B1222797) ring of a P4C analogue was shown to overlap with the left-hand side of gepotidacin and intercalate into the DNA. nih.gov The 4-substituted phenyl group of the P4C analogue aligns with the pyridine (B92270) moiety of gepotidacin at the GyrA subunit interface. nih.gov

Furthermore, the nitroaromatic group, a key feature of this compound, is known to be a substrate for nitroreductase enzymes. researchgate.net The reduction of the nitro group to a hydroxylamine (B1172632) is often a critical step in the activation of bioreductive prodrugs. researchgate.net Following reduction, the resulting hydroxylamine can undergo fragmentation to release an active component. The rate of this fragmentation can be influenced by substituents on the benzyl ring, with electron-donating groups generally accelerating the process. researchgate.net This suggests that the electronic properties of the nitrophenyl group can significantly influence the kinetics of enzyme-mediated activation for compounds designed with this trigger mechanism.

Receptor Binding and Modulation

Analogues of this compound have been investigated for their interaction with the Cannabinoid Receptor Type 1 (CB1), a G protein-coupled receptor abundantly expressed in the brain. nih.gov The piperidine-carboxamide moiety is a common feature in a class of CB1 receptor antagonists. jbclinpharm.org The interaction of these ligands with the CB1 receptor is thought to be driven by a combination of hydrophobic and electrostatic interactions. jbclinpharm.org

Structure-activity relationship (SAR) studies have highlighted the importance of various substituents on the core scaffold. For instance, the N-piperidine substituent and the C3-carboxamide substituent of a pyrazole (B372694) core (structurally related to the piperidine-carboxamide scaffold) are crucial for binding affinity and selectivity. The N,N-Piperidinyl analogue at the carboxamide position has been shown to improve selectivity for the CB1 receptor. jbclinpharm.org Computational studies, such as Comparative Molecular Field Analysis (CoMFA), suggest that dipole-dipole interactions and hydrogen bonding involving the carboxamide group are significant for the affinity between these compounds and the CB1 receptor. jbclinpharm.org Polar functional groups, including the oxygen of the carboxamide and the nitrogen of the piperidine ring, are believed to be important for electrostatic interactions with the receptor. jbclinpharm.org

The binding of antagonists to the CB1 receptor can stabilize an inactive conformation of the receptor, thereby blocking the signaling cascade initiated by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoyl-sn-glycerol. nih.gov This antagonistic activity is being explored for various therapeutic applications.

Sigma (σ) receptors, which are distinct from opioid receptors, are membrane-bound proteins that have been implicated in a variety of cellular functions. nih.gov There are two main subtypes, Sigma-1 (σ1) and Sigma-2 (σ2). frontiersin.org The 1,4-disubstituted piperidine scaffold is a common structural motif in ligands targeting these receptors. nih.gov

The affinity of these ligands for σ1 and σ2 receptors is highly dependent on the nature of the substituents on the piperidine ring and the attached aromatic systems. For example, in a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, the introduction of different substituents on the N-benzyl group led to significant variations in binding affinity and selectivity for σ1 versus σ2 receptors. nih.gov Molecular surface maps of these analogues indicate that the shape and electrostatic potential of the molecule are key determinants of binding. These maps reveal regions of hydrophobicity, mild polarity, and potential for hydrogen bonding that contribute to the interaction with the receptor binding pocket. nih.gov

In some series of fenpropimorph-derived compounds, a nitro substituent on the phenyl ring was found to be more potent than the corresponding fluorinated derivatives in binding to the σ1 receptor. acs.org This suggests that the electron-withdrawing properties of the nitro group may enhance the binding affinity for the σ1 receptor. acs.org

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system and is also a key co-receptor for the entry of the most common strains of HIV-1 into host cells. wikipedia.org Consequently, CCR5 antagonists are an important class of anti-HIV agents. nih.gov The piperidine-4-carboxamide scaffold has been a fruitful starting point for the development of potent CCR5 antagonists. nih.govnih.gov

The discovery of TAK-220, a piperidine-4-carboxamide derivative, highlighted the importance of this moiety for both anti-HIV activity and metabolic stability. nih.gov Structure-activity relationship studies have shown that replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group can lead to a novel series of potent CCR5 antagonists. nih.gov The introduction of small, hydrophobic substituents on a central phenyl ring has been shown to increase the binding affinity, resulting in antagonists with low to sub-nanomolar potency. nih.gov For example, compound 11f from one such study demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication with an EC50 of 0.59 nM. nih.gov

A pharmacophore model for CCR5 antagonism often features a "Y-shaped" structure. Novel piperidine-4-carboxamide derivatives have been designed based on this model, leading to compounds with excellent inhibitory activity in calcium mobilization assays and anti-HIV activity. nih.gov

| Compound | Target | Activity | IC50/EC50 |

| Piperidine 19 | CCR5 | Calcium Mobilization Inhibition | 25.73 nM |

| Piperidine 19 | HIV-1 | Anti-HIV Activity | 73.01 nM |

| Compound 11f | HIV-1 | Antiviral Activity | 0.59 nM |

This table presents data on the biological activity of selected piperidine-4-carboxamide analogues as CCR5 antagonists.

The mu-opioid receptor (μOR) is the primary target for opioid analgesics like morphine and fentanyl. The 4-anilidopiperidine and 4-phenylpiperidine (B165713) scaffolds are well-established core structures for potent μOR agonists. nih.govnih.gov While this compound itself is not a classical opioid structure, the embedded 4-substituted piperidine motif is of interest in the context of μOR binding.

Modifications to the core fentanyl structure, which is a 4-anilidopiperidine, have shown that the nature of the substituent at the 4-position of the piperidine ring is critical for binding affinity. nih.gov The inclusion of a polar group at this position can significantly increase binding affinity. nih.gov Conversely, removal of the N-phenethyl group drastically reduces affinity for the μOR. nih.gov

The binding of ligands to the μOR is a complex process involving interactions with specific amino acid residues within the receptor's binding pocket. Molecular docking studies have been used to predict the binding affinities of various opioids. These studies show a correlation between lower binding scores (indicating stronger binding) and higher experimental binding affinities. nih.gov For instance, potent fentanyl derivatives with sub-nanomolar binding affinities at the μOR have significantly lower calculated binding scores. nih.gov

Ion Channel Modulation (e.g., TRPA1, Sodium and Potassium Channels)

Analogues of this compound have been shown to modulate the activity of certain ion channels, particularly the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that functions as a sensor for irritants and is a therapeutic target for pain and itch. nih.gov

A class of piperidine carboxamides (PIPCs) has been identified as potent, non-covalent agonists of human TRPA1. nih.gov The potency of these compounds is highly dependent on their stereochemistry. For example, one of the most potent agonists in this series, PIPC1, has an EC50 of 6.5 nM. However, its (S)-enantiomer is significantly less potent, with an EC50 of 2.2 μM, suggesting that the substituted piperidine ring plays a crucial role in the interaction with the channel. nih.gov

Structural modeling and mutational analysis have revealed that these piperidine carboxamides bind to a hydrophobic site located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments of the TRPA1 channel. nih.gov This binding site overlaps with that of other known allosteric modulators. nih.gov The interaction of the ligand with this site is thought to induce a conformational change in the channel, leading to its opening and the influx of cations.

| Compound | Target | Activity | EC50 |

| PIPC1 | TRPA1 | Agonist | 6.5 nM |

| PIPC2 | TRPA1 | Agonist | 26 nM |

| (S)-enantiomer of PIPC1 | TRPA1 | Agonist | 2.2 μM |

| (S)-enantiomer of PIPC2 | TRPA1 | Agonist | >10 μM |

This table shows the potency of selected piperidine carboxamide analogues as TRPA1 channel agonists, highlighting the effect of stereochemistry.

While there is substantial evidence for the interaction of piperidine carboxamides with TRPA1 channels, specific data on the modulation of sodium and potassium channels by this compound analogues is not as readily available in the current literature.

DNA Interaction and Cleavage Studies

Analogues of this compound have demonstrated notable interactions with DNA, suggesting potential applications in anticancer therapies. Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown their capability to induce DNA cleavage. nih.gov When incubated with calf thymus DNA, these compounds led to differential migration and band intensities in gel electrophoresis, indicating their interaction with and subsequent cleavage of DNA. nih.gov The presence of various electron-donating and withdrawing groups on the phenyl ring of the side chain appears to influence their potency. nih.gov

Furthermore, compounds containing a p-nitrophenyl moiety are known to participate in DNA photocleavage. mdpi.com This process involves the molecule interacting with DNA and, upon excitation with light of a specific wavelength, initiating a chemical reaction that leads to the cleavage of DNA strands. mdpi.com The p-nitrophenyl group itself may contribute to this activity. mdpi.com The mechanism for some related compounds involves the homolysis of an N-O bond upon photo-excitation, generating radicals that are the active intermediates in DNA cleavage. mdpi.com

In the context of antimicrobial activity, a significant molecular target for piperidine-4-carboxamide analogues has been identified as DNA gyrase. nih.gov Specifically, in Mycobacterium abscessus, these compounds act as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov They poison the DNA gyrase, an essential enzyme for bacterial DNA replication, leading to the introduction of permanent DNA single-strand breaks. nih.gov This damage to the bacterial DNA induces the SOS response, a cellular mechanism for DNA repair, and ultimately results in bacterial cell death. nih.gov

Table 1: DNA Interaction and Cleavage Activity of Related Piperidine Analogues

| Compound Class | Molecular Action | Organism/Model | Key Findings |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives | DNA Cleavage | Calf Thymus DNA | Exhibited differential migration and band intensities in gel electrophoresis. nih.gov |

| p-Nitrophenyl Oxime Esters | DNA Photocleavage | Plasmid DNA | Capable of cleaving DNA upon irradiation with light. mdpi.com |

| Piperidine-4-carboxamides (e.g., MMV688844) | DNA Gyrase Inhibition | Mycobacterium abscessus | Act as Novel Bacterial Topoisomerase Inhibitors (NBTIs), causing DNA single-strand breaks. nih.gov |

Antimicrobial Properties and Underlying Molecular Actions

The piperidine scaffold is a common feature in many compounds with significant antimicrobial properties. Analogues of this compound have been investigated for their activity against a range of pathogens, with research pointing to specific molecular mechanisms of action.

As previously mentioned, a key mechanism of antimicrobial action for some piperidine-4-carboxamides is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for maintaining the supercoiling of bacterial DNA, and its inhibition disrupts DNA replication and repair, leading to bactericidal effects. nih.gov This mode of action is distinct from many existing classes of antibiotics, making these compounds promising candidates for overcoming antibiotic resistance. nih.gov

The antimicrobial potential of piperidine derivatives is broad, with various analogues showing activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain piperidin-4-one derivatives have demonstrated bactericidal and fungicidal activities. biomedpharmajournal.org The addition of moieties such as thiosemicarbazone to the piperidine ring has been shown to enhance antifungal activity. biomedpharmajournal.org

Furthermore, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety has shown excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Pleuromutilin derivatives typically function by binding to the peptidyl transferase center of the bacterial ribosome, thereby interfering with protein synthesis. nih.gov

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative | Target Organism(s) | Proposed Molecular Action |

| Piperidine-4-carboxamides | Mycobacterium abscessus | Inhibition of DNA gyrase. nih.gov |

| Piperidin-4-one derivatives | Bacteria and Fungi | General antimicrobial activity. biomedpharmajournal.org |

| Pleuromutilin derivative with 4-nitrophenyl-piperazin-1-yl moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of bacterial protein synthesis. nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus and Escherichia coli | General antibacterial activity. biointerfaceresearch.com |

Antioxidant Activity Investigations at the Molecular Level

Piperidine derivatives have been the subject of numerous studies to evaluate their antioxidant potential. The core structure allows for substitutions that can significantly influence their ability to scavenge reactive oxygen species (ROS).

Studies on piperidine nitroxides, which have a nitroxide moiety, have shown that this group is essential for their ROS scavenging actions. nih.gov These compounds have been demonstrated to inhibit lipid peroxidation (measured by malondialdehyde generation) in rat liver, heart, and kidney homogenates and protect against H2O2-induced hemolysis. nih.gov The substituents at the 4-position of the piperidine ring can modulate the antioxidant activity. nih.gov

Other research on 2, 6-diphenylpiperidine-4-one compounds and their imine derivatives has also highlighted their antioxidant capabilities. who.int The antioxidant activity was assessed using the 1, 1-diphenyl-2-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom and scavenge the DPPH radical. who.int It was observed that derivatives with substituted phenyl rings, particularly those with phenol (B47542) and methoxy (B1213986) groups, exhibited better antioxidant activity than their unsubstituted counterparts, likely due to their enhanced hydrogen-donating ability and the resonance stabilization of the resulting radical. who.int

While the piperazine (B1678402) ring is different from piperidine, a review of piperazine-containing compounds also shows that this heterocyclic structure is found in many potent antioxidant molecules. researchgate.net This suggests that the presence of a nitrogen-containing heterocycle can be a key feature for antioxidant activity.

Table 3: Antioxidant Activity of Various Piperidine Derivatives

| Compound Class | Assay(s) Used | Key Findings on Molecular Action |

| Piperidine Nitroxides | MDA generation, H2O2-induced hemolysis, Superoxide anion release | The nitroxide moiety is crucial for scavenging a wide range of reactive oxygen species. nih.gov |

| 2, 6-diphenylpiperidine-4-one derivatives | DPPH assay | Substituted aryl derivatives showed better hydrogen-donating ability and radical scavenging. who.int |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | DPPH and CUPRAC assays | Showed limited DPPH radical scavenging activity. nwmedj.org |

Antinociceptive Activity via Molecular Targets

A number of 1,4-substituted piperidine derivatives have been evaluated for their antinociceptive (pain-relieving) properties, with studies pointing towards their interaction with opioid receptors as a primary molecular mechanism.

Research on a series of 1,4-substituted piperidine derivatives using the tail-flick method in mice demonstrated significant antinociceptive effects. researchgate.netinternationalscholarsjournals.com The activity of the most potent compound in one study was comparable to that of morphine. researchgate.netinternationalscholarsjournals.com To investigate the underlying molecular target, a group of mice was pre-treated with naloxone (B1662785), a non-selective opioid receptor antagonist, before the administration of a test compound. internationalscholarsjournals.com The observation that naloxone significantly decreased the antinociceptive activity of the piperidine derivative strongly suggests that the analgesic effects are mediated through opioid receptors. internationalscholarsjournals.com

The structural similarities between these piperidine derivatives and well-known opioid analgesics like meperidine and fentanyl further support the hypothesis that they act on the opioid system. researchgate.netinternationalscholarsjournals.com Computational studies involving electrostatic mapping, distance analysis, and superimposition with fentanyl have been used to explore the potential binding modes of these compounds to opioid receptors. internationalscholarsjournals.com

Table 4: Antinociceptive Activity of 1,4-Substituted Piperidine Analogues

| Compound Series | Animal Model | Proposed Molecular Target | Evidence |

| 3-(Piperidin-1-yl) -1-(4-substitutedphenyl)prop-2-en-1-one derivatives | Mice (Tail-flick test) | Opioid receptors | The antinociceptive effect was reversed by the opioid antagonist naloxone. internationalscholarsjournals.com |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Rats (Tail-flick test) | Not explicitly stated, but likely opioid receptors based on structural similarity to pethidine. | Exhibited significant analgesic activity. |

Computational Chemistry and in Silico Approaches for 1 4 Nitrophenyl Piperidine 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug discovery, utilized to predict the preferred orientation of a ligand when bound to a target protein. For 1-(4-Nitrophenyl)piperidine-4-carboxamide, this technique is instrumental in identifying potential biological targets and elucidating the key interactions that govern its binding affinity.

Docking studies involving analogous piperidine (B6355638) carboxamide derivatives have demonstrated their potential to inhibit various enzymes, such as anaplastic lymphoma kinase (ALK). clinmedkaz.org In a typical docking protocol for this compound, the 3D structure of the ligand would be optimized for energy and then placed into the binding site of a target protein. The simulation would then explore various conformational and rotational possibilities for the ligand, scoring them based on a force field that calculates the binding energy.

Key interactions that would be assessed include:

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues in the target's active site. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amide hydrogens can act as donors.

Hydrophobic Interactions: The phenyl ring and the piperidine scaffold can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The nitrophenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of molecular docking are often presented in a table summarizing the binding affinities and interacting residues, providing a rational basis for the compound's potential mechanism of action.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond (Carboxamide) |

| PHE169 | Pi-Pi Stacking (Nitrophenyl) | ||

| LEU75, VAL83 | Hydrophobic (Piperidine) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the flexibility of both the ligand and the protein over time. For this compound, MD simulations are crucial for validating docking poses and understanding the nuanced dynamics of the binding event.

Following a molecular docking study, the most promising ligand-protein complex is subjected to an MD simulation. This involves placing the complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a series of time steps. These simulations can span from nanoseconds to microseconds, providing a detailed trajectory of atomic movements.

Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) plots of the protein and ligand backbone atoms are used to assess the stability of the complex. A stable complex will show minimal fluctuations in RMSD over the simulation time.

Flexibility of the Binding Site: Root Mean Square Fluctuation (RMSF) plots highlight the flexibility of individual amino acid residues. This can indicate which parts of the binding site are rigid and which are more adaptable to the ligand's presence.

Persistence of Key Interactions: The hydrogen bonds and other interactions identified in docking can be monitored throughout the simulation to determine their stability and frequency of occurrence.

MD simulations on related piperidine derivatives have been used to confirm the stability of their binding modes and the importance of specific interactions for their biological activity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations provide fundamental insights into its geometry, stability, and reactivity. These calculations are often performed using basis sets like B3LYP/6-311G(d,p).

DFT can be used to calculate a variety of molecular properties, including:

Optimized Molecular Geometry: Determination of the most stable 3D arrangement of atoms, including bond lengths and angles.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Electronic Properties: Calculation of dipole moment, polarizability, and other electronic descriptors that influence the molecule's interactions.

Studies on compounds containing the nitrophenyl moiety have shown that the nitro group significantly influences the electronic distribution within the molecule, a key factor in its reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a critical component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the piperidine nitrogen or the phenyl ring.

LUMO: Represents the ability of a molecule to accept electrons. The electron-withdrawing nitro group is expected to lower the energy of the LUMO and localize it primarily on the nitrophenyl ring, making this region susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

FMO analysis of nitrophenyl-containing compounds has consistently shown that the nitro group plays a dominant role in defining the LUMO and, consequently, the molecule's electrophilic character. mdpi.comnih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Nitrophenyl-Piperidine Scaffold

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It provides a color-coded map of the electrostatic potential on the molecular surface, which is invaluable for predicting how a molecule will interact with other chemical species.

In the MEP map of this compound:

Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are potential sites for electrophilic attack. They are typically found around electronegative atoms like the oxygen atoms of the nitro and carboxamide groups.

Positive Regions (Blue): These areas indicate a deficiency of electrons and are potential sites for nucleophilic attack. They are often located around hydrogen atoms, particularly the amide hydrogens.

Neutral Regions (Green): These represent areas of neutral electrostatic potential.

MEP analysis of similar molecules has confirmed that the nitro and amide groups are key centers for electrophilic interactions. researchgate.netclinmedkaz.orgresearchgate.net This information is highly complementary to docking studies, as it helps to rationalize the observed hydrogen bonding and other electrostatic interactions.

Prediction of Activity Spectra for Substances (PASS) and Target Prediction Tools

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its 2D structure. nih.gov It compares the structure of the input molecule to a large database of known bioactive compounds and calculates the probability of it being active (Pa) or inactive (Pi) for a wide range of biological activities.

For this compound, a PASS analysis would likely predict a range of potential pharmacological effects based on the presence of the piperidine and nitrophenyl scaffolds. Studies on various piperidine derivatives have used PASS to predict activities such as anticancer, central nervous system effects, and antimicrobial properties. clinmedkaz.orgclinmedkaz.org

Similarly, other target prediction tools, like SwissTargetPrediction, can be used to identify the most probable protein targets for a given molecule by comparing its structure to a database of known ligands for various proteins. clinmedkaz.org

Table 3: Hypothetical PASS Predictions for this compound

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antineoplastic | 0.650 | 0.015 |

| Kinase Inhibitor | 0.580 | 0.022 |

| Antimicrobial | 0.450 | 0.050 |

| Analgesic | 0.320 | 0.080 |

In Silico Studies of Molecular Pharmacokinetics (excluding human trial data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models and web servers are available to predict these properties for this compound.

Key pharmacokinetic parameters that can be predicted in silico include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated to predict oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will distribute throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes can be predicted, which is important for assessing potential drug-drug interactions.

Excretion: While less commonly predicted in silico, some models can provide insights into the likely routes of excretion.

Toxicity: Predictions of potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are vital for early safety assessment.

Studies on piperidine-based compounds often utilize these in silico tools to evaluate their drug-likeness and pharmacokinetic profiles, guiding the selection of candidates for further development. researchgate.netacs.org

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | Yes |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Future Research Directions and Academic Translational Potential

Exploration of Novel and Greener Synthetic Pathways for Piperidine (B6355638) Carboxamides

The synthesis of piperidine carboxamides, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, is an area ripe for innovation, particularly concerning the principles of green chemistry. Traditional synthetic routes for related piperidine structures can involve harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. Future research must prioritize the development of more sustainable and efficient synthetic methodologies.

Further research should focus on:

Catalyst Innovation : Investigating novel, recyclable, and non-toxic catalysts to replace traditional heavy metal catalysts. semanticscholar.org

Solvent Substitution : Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. tandfonline.com

Energy Efficiency : Exploring alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

By focusing on these greener pathways, the synthesis of piperidine carboxamides can become more economically viable and environmentally sustainable, aligning with the modern imperatives of pharmaceutical manufacturing. unibo.it

Advanced SAR Elucidation for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a potent and selective drug candidate. For this compound, a systematic exploration of its SAR is a critical future direction. The goal is to understand how modifications to each part of the molecule influence its biological activity against specific targets.

Piperidine carboxamides have been identified as potent inhibitors of targets like Anaplastic Lymphoma Kinase (ALK), a key protein in some cancers. researchgate.netnih.govacs.org SAR studies on these inhibitors have revealed that steric, electrostatic, and hydrophobic properties are crucial for high potency. researchgate.net Future research on this compound should involve a parallel synthesis approach to create a library of analogs with systematic modifications:

| Molecular Component | Potential Modifications | Rationale for Investigation |

| 1-(4-Nitrophenyl) Group | Vary the position and nature of the substituent on the phenyl ring (e.g., replace nitro with amino, cyano, or halogen groups). | To probe the electronic and steric requirements for target binding and modulate physicochemical properties. |

| Piperidine Ring | Introduce substituents at different positions on the ring or explore stereoisomers. | To explore new interaction points within the target's binding site and improve conformational rigidity. researchgate.netthieme-connect.com |

| 4-Carboxamide Linker | Modify the amide by replacing it with other functional groups (e.g., esters, ketones) or by altering the N-substituents. | To optimize hydrogen bonding interactions and enhance pharmacokinetic properties. nih.gov |

A detailed SAR analysis will provide a clear map for designing next-generation compounds with enhanced potency against a desired biological target and improved selectivity over related targets, thereby minimizing potential off-target effects. acs.org

Integration of Multi-Omics Data for Comprehensive Mechanism of Action Studies

To fully understand the therapeutic potential and possible liabilities of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the complete mechanism of action (MoA) of a compound. nashbio.compharmafeatures.com

By treating biological systems (e.g., cancer cell lines) with the compound and subsequently analyzing the changes across these different "omics" layers, researchers can build a comprehensive picture of its cellular impact. nih.gov This approach can:

Confirm On-Target Effects : Validate that the compound engages with its intended target and modulates downstream pathways as expected.

Identify Off-Target Activities : Uncover previously unknown interactions with other proteins or pathways, which could represent new therapeutic opportunities or potential sources of toxicity. mdpi.com

Discover Biomarkers : Identify genes, proteins, or metabolites whose changes predict a response to the compound, enabling patient stratification in future clinical applications. pharmafeatures.com

Elucidate Resistance Mechanisms : Reveal how cells adapt to long-term treatment, providing insights into potential drug resistance mechanisms. frontiersin.org

A multi-omics investigation would provide a holistic understanding of the biological response to this compound, significantly enhancing its translational potential by creating a detailed map of its effects long before clinical development. nashbio.com

Development of Sophisticated Computational Models for Predictive Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For the this compound scaffold, developing sophisticated computational models can rationalize existing SAR data and predict the activity of novel, unsynthesized analogs, thereby saving significant time and resources.

Key computational approaches for future research include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models based on a series of known active compounds. researchgate.net These models provide 3D contour maps that visualize which regions of the molecule should be modified to improve activity.

Molecular Docking : Docking simulations can predict the preferred binding orientation of this compound and its derivatives within the active site of a biological target. acgpubs.orgtandfonline.com This provides crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are key to its inhibitory activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the compound-target complex over time, confirming the stability of the binding pose predicted by docking and providing a more accurate estimation of binding affinity. researchgate.net

By integrating these computational tools, researchers can create a robust in silico drug design workflow. This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for chemical synthesis and biological testing, streamlining the path to discovering optimized therapeutics. nih.gov

Investigation of Emerging Biological Targets for Piperidine Carboxamide Scaffolds

The piperidine scaffold is often considered a "privileged structure" in medicinal chemistry, as it is found in numerous approved drugs and is capable of interacting with a wide array of biological targets. researchgate.netingentaconnect.comthieme-connect.comresearcher.life This versatility suggests that this compound and its derivatives could have therapeutic applications beyond a single disease area. Future research should therefore investigate the potential of this scaffold against various emerging biological targets.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., ALK, JNK), Tubulin, MDM2, MDH1/2 | Piperidine derivatives have shown potent anticancer activity by inhibiting proteins crucial for tumor growth, proliferation, and survival. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com |

| Neurodegenerative Diseases | Phosphodiesterases (e.g., PDE8), JNKs, Aggregation of Aβ and Tau peptides | The scaffold has shown potential in targeting enzymes and pathological protein aggregation involved in Alzheimer's and Parkinson's disease. ingentaconnect.cominnoget.comresearchgate.netnih.govnih.gov |

| Infectious Diseases | HIV-1 Protease | Structure-based design has led to potent HIV-1 protease inhibitors built upon a piperidine core. nih.gov |

The exploration of these diverse targets could uncover novel therapeutic uses for the this compound scaffold. By screening this compound and a library of its derivatives against a panel of emerging targets, researchers may identify new and unexpected biological activities, opening up entirely new avenues for drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Nitrophenyl)piperidine-4-carboxamide, and how can purity be validated?

Methodological Answer: The synthesis of piperidine-4-carboxamide derivatives typically involves coupling reactions between activated carboxamide intermediates and substituted arylpiperidines. For example, a related compound, N-(4-Nitrophenyl)piperidine-1-carboxamide, was synthesized via reaction of 4-nitrophenyl isocyanate with piperidine, yielding 89% after recrystallization in petroleum ether/ethyl acetate . Key validation steps include:

- Purity assessment : Melting point analysis (e.g., 159–162°C for the analogous compound) .

- Spectroscopic confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.51–8.47 ppm for aromatic protons) and HRMS for molecular weight validation (e.g., calculated vs. observed mass accuracy within 0.0002 Da) .

- Chromatography : TLC (Rf = 0.39 in 3:1 hexane:ethyl acetate + 1% TEA) to monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz) identifies aromatic protons (δ 7.6–8.5 ppm for nitroaryl groups) and piperidine ring protons (δ 1.5–3.5 ppm) . ¹³C NMR confirms carboxamide carbonyl signals (δ ~167 ppm) .

- HRMS : Validates molecular formula (e.g., C₁₂H₁₅N₃O₃ for related compounds) with <2 ppm error .

- HPLC : Purity assessment (≥98% using C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?